molecular formula C24H26N4O4 B3208017 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine CAS No. 1049274-81-8

3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine

Cat. No.: B3208017
CAS No.: 1049274-81-8
M. Wt: 434.5 g/mol
InChI Key: TXIFBPWIQFNZRC-UHFFFAOYSA-N
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Description

3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine typically involves multiple steps. One common method starts with the preparation of 3,6-dichloropyridazine, which is then reacted with 1-(4-methoxyphenyl)piperazine under reflux conditions in ethanol to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition increases acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s. The molecular targets and pathways involved include binding to the active site of the enzyme and interfering with its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-30-19-6-4-17(5-7-19)22-8-9-23(26-25-22)27-10-12-28(13-11-27)24(29)18-14-20(31-2)16-21(15-18)32-3/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFBPWIQFNZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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